molecular formula C24H20FN3O4 B2737656 (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327171-10-7

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2737656
CAS No.: 1327171-10-7
M. Wt: 433.439
InChI Key: LCMPQDAJLMAVMC-PNHLSOANSA-N
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Description

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.439. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide (CAS Number: 1327171-10-7) is a chromene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C24H20FN3O4C_{24}H_{20}FN_{3}O_{4}, with a molecular weight of 433.4 g/mol. The structure features a chromene backbone substituted with a 3-fluoro-4-methoxyphenyl group and a 6-methylpyridin-2-yl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H20FN3O4
Molecular Weight433.4 g/mol
CAS Number1327171-10-7

The mechanism of action of this compound involves interactions with specific biological targets, such as enzymes and receptors. Preliminary studies suggest it may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and selectivity are necessary to elucidate its mechanism further.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit antimicrobial properties. A study on similar compounds demonstrated significant inhibition against various bacterial strains, suggesting that the presence of fluorine and methoxy groups enhances antimicrobial efficacy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays have shown that related chromene derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The specific interactions of the compound with COX enzymes need further exploration to confirm its potential as an anti-inflammatory agent.

Anticancer Potential

Preliminary findings suggest that this compound may possess anticancer properties. Similar chromene derivatives have been evaluated for cytotoxicity against cancer cell lines, including breast cancer (MCF-7) and others. For example, compounds with similar structures showed significant cytotoxic effects at low micromolar concentrations . Further studies are required to assess the specific effects of this compound on cancer cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various chromene derivatives, where compounds with fluorine substitutions exhibited enhanced activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives.
  • Anti-inflammatory Activity Assessment : In vitro tests demonstrated that certain chromene derivatives inhibited COX-2 activity with IC50 values ranging from 10 to 30 µM. These results indicate potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity Evaluation : A comparative study on chromene derivatives found that those containing methoxy groups showed increased cytotoxicity against MCF-7 cells, with IC50 values around 15 µM. This suggests that the structural features significantly influence their anticancer activity .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-14-6-4-9-21(26-14)28-23(29)17-12-15-7-5-8-20(31-3)22(15)32-24(17)27-16-10-11-19(30-2)18(25)13-16/h4-13H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMPQDAJLMAVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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